2-(3-methylphenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-methylphenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide is a useful research compound. Its molecular formula is C18H22N2OS and its molecular weight is 314.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Characterization and Selectivity
Compounds with structural similarities to 2-(3-methylphenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide have been explored for their pharmacological properties, particularly their affinity and selectivity towards various opioid receptors. For instance, PF-04455242, a κ-opioid receptor (KOR) antagonist with high affinity for human, rat, and mouse KORs, demonstrates the potential for compounds with similar structural motifs to be utilized in the modulation of opioid receptors, which can have implications for the treatment of depression and addiction disorders (S. Grimwood et al., 2011).
Structure-Activity Relationship Studies
The exploration of structure/activity relationships in compounds structurally related to this compound has led to the discovery of potent and selective kappa-opioid agonists. Such studies involve varying substitutions at specific positions in the molecule to evaluate their impact on biological activity, as demonstrated by compounds synthesized and evaluated for their opioid kappa agonist properties (J. J. Barlow et al., 1991).
Conformational Analysis for Drug Development
Conformational analysis plays a crucial role in the development of new therapeutic agents, where the ability of a compound to adopt a specific conformation can significantly influence its biological activity. Compounds related to this compound, capable of adopting conformations similar to known agonists, have shown potent analgesic effects, highlighting the importance of conformation in drug design (G. Costello et al., 1991).
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-14-3-2-4-15(9-14)10-18(21)19-17-5-7-20(12-17)11-16-6-8-22-13-16/h2-4,6,8-9,13,17H,5,7,10-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJVLJQYYKBSNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2CCN(C2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.